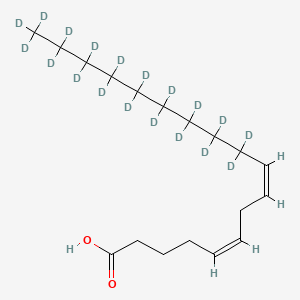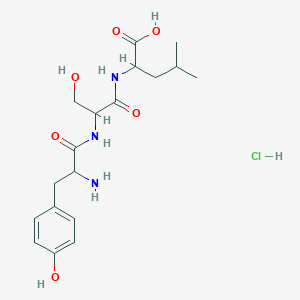![molecular formula C17H24ClN3O2 B12301212 (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)
(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a diazocinone moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the diazocinone structure. Common synthetic routes may involve the use of starting materials such as piperidine derivatives and various reagents to facilitate the formation of the desired compound. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the diazocinone moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, exploring its potential as a drug candidate.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with researchers aiming to elucidate the precise molecular interactions and effects.
類似化合物との比較
Similar Compounds
Similar compounds to (1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride include other piperidine derivatives and diazocinone-containing molecules. Examples include:
- Piperidine-4-carboxylic acid derivatives
- Diazocinone analogs
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of the piperidine and diazocinone moieties
特性
分子式 |
C17H24ClN3O2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c21-16-3-1-2-15-14-8-12(10-20(15)16)9-19(11-14)17(22)13-4-6-18-7-5-13;/h1-3,12-14,18H,4-11H2;1H |
InChIキー |
WIDAEPLKLBBCRK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)

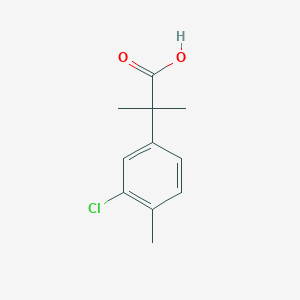
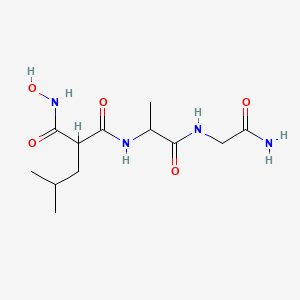
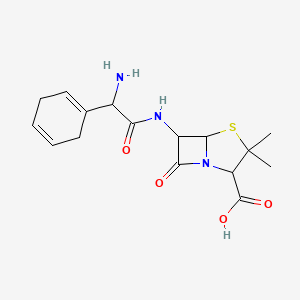

![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
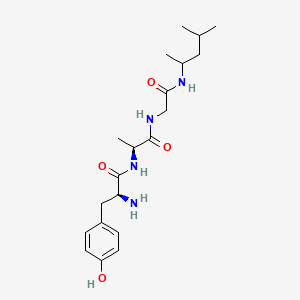
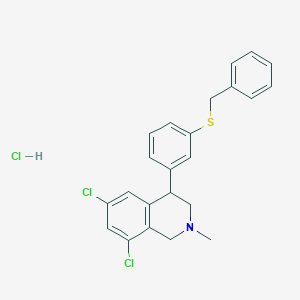
![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)
